N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]ethanesulfonamide is a synthetic organic compound characterized by the presence of a pyridazine ring substituted with a trifluoromethyl group and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]ethanesulfonamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Ethanesulfonamide Moiety: The ethanesulfonamide group is attached through nucleophilic substitution reactions, where the pyridazine derivative reacts with ethanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the ethanesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of bases like triethylamine or pyridine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]ethanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridazine ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The ethanesulfonamide moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]methanesulfonamide: Similar structure with a methanesulfonamide group instead of ethanesulfonamide.
N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide: Contains a benzenesulfonamide group, offering different chemical properties.
Uniqueness
N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]ethanesulfonamide is unique due to its specific combination of a trifluoromethyl-substituted pyridazine ring and an ethanesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O3S/c1-2-19(17,18)13-5-6-15-8(16)4-3-7(14-15)9(10,11)12/h3-4,13H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBVQCTUKZIDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C(=O)C=CC(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.